molecular formula C17H15ClN2O2S B5132842 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione

3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B5132842
M. Wt: 346.8 g/mol
InChI Key: ZFFCHDCZPGMHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione, also known as AT-101, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It was first synthesized by scientists at the University of Maryland in 2003, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to work by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1. These proteins are overexpressed in many types of cancer, and their inhibition can lead to cell death. 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione has also been shown to induce autophagy, a process by which cells recycle damaged organelles and proteins.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. It has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione is that it is a small molecule inhibitor, which makes it easier to study in the laboratory than larger molecules such as antibodies. It is also relatively easy to synthesize, which makes it more accessible to researchers. One limitation of 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione is that it has not yet been approved for clinical use, which limits its potential for immediate application in cancer treatment.

Future Directions

There are several future directions for research on 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione. One area of interest is in combination therapy, where 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione is used in combination with other anti-cancer drugs to increase their effectiveness. Another area of interest is in the development of more potent and selective inhibitors of Bcl-2 and related proteins. Finally, there is interest in the use of 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion
In conclusion, 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione is a small molecule inhibitor that has shown promise in the treatment of cancer. Its mechanism of action involves the inhibition of anti-apoptotic proteins and the induction of autophagy. It has also been shown to have other biochemical and physiological effects. While it has not yet been approved for clinical use, it has potential for future application in cancer treatment and other diseases. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 2-aminophenylthiol with 4-chloro-2-methylbenzoyl chloride, followed by cyclization with succinic anhydride. The product is then purified by column chromatography. This method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

3-[(2-aminophenyl)thio]-1-(4-chloro-2-methylphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, prostate, and lung cancer. It has also been studied in animal models of cancer, where it has been shown to inhibit tumor growth and metastasis.

properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-1-(4-chloro-2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-10-8-11(18)6-7-13(10)20-16(21)9-15(17(20)22)23-14-5-3-2-4-12(14)19/h2-8,15H,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFCHDCZPGMHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=O)CC(C2=O)SC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.